Prodrug Activation: Methyldopa Requires Metabolic Conversion Unlike Clonidine
Methyldopa hydrate is a prodrug that must be actively converted in the CNS to α-methylnorepinephrine to exert its hypotensive effect, whereas clonidine is a direct-acting α2-agonist. In a mechanistic study, it was demonstrated that clonidine is active in its own right and does not require metabolic transformation [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Prodrug; requires enzymatic decarboxylation to α-methylnorepinephrine |
| Comparator Or Baseline | Clonidine (direct α2-adrenergic receptor agonist) |
| Quantified Difference | Different activation mechanism (prodrug vs. direct agonist) |
| Conditions | Pharmacological characterization in preclinical models [1]. |
Why This Matters
This fundamental difference impacts drug onset, duration, and potential for off-target effects, making methyldopa unsuitable as a direct substitute for clonidine in studies of acute central sympatholysis.
- [1] van Zwieten PA. Centrally acting antihypertensive drugs. In: Central Sympatholytic Drugs. Handb Exp Pharmacol. 1990;93:1-35. doi:10.1007/978-3-642-74223-1_1. View Source
